molecular formula C9H5F3O2 B115971 3,4,5-Trifluorocinnamic acid CAS No. 152152-19-7

3,4,5-Trifluorocinnamic acid

Cat. No.: B115971
CAS No.: 152152-19-7
M. Wt: 202.13 g/mol
InChI Key: PHIWFMZBVZFEQJ-OWOJBTEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trifluorocinnamic acid can be synthesized through the fluorination of cinnamic acid. The process involves the reaction of cinnamic acid with fluorinating agents such as boron trifluoride or hydrogen fluoride in an appropriate solvent . The reaction typically requires controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale fluorination reactions under controlled conditions to achieve high yields and purity. The use of advanced fluorinating agents and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trifluorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives of this compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,4,5-Trifluorocinnamic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorocinnamic acid is primarily influenced by the presence of fluorine atoms, which can alter the electronic properties of the molecule. These changes can affect the compound’s interactions with biological targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

  • 3,4-Difluorocinnamic acid
  • 4,5-Difluorocinnamic acid
  • 3,5-Difluorocinnamic acid
  • 2,4,5-Trifluorocinnamic acid

Comparison: 3,4,5-Trifluorocinnamic acid is unique due to the presence of three fluorine atoms on the benzene ring, which significantly influences its chemical and physical properties. Compared to similar compounds with fewer fluorine atoms, this compound exhibits enhanced stability, increased lipophilicity, and potentially higher biological activity. These properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(E)-3-(3,4,5-trifluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIWFMZBVZFEQJ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152152-19-7
Record name 3,4,5-Trifluorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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